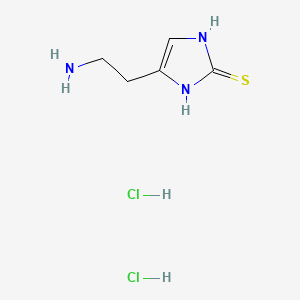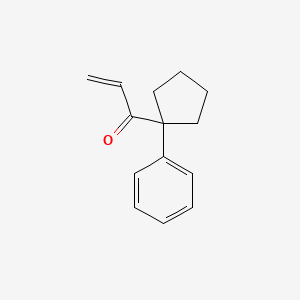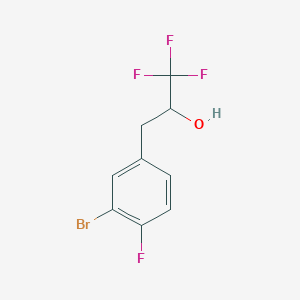
5-(2-aminoethyl)-1H-imidazole-2-thiol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-aminoethyl)-1H-imidazole-2-thiol dihydrochloride is a chemical compound that features an imidazole ring substituted with an aminoethyl group and a thiol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-aminoethyl)-1H-imidazole-2-thiol dihydrochloride typically involves the reaction of 2-mercaptoimidazole with 2-bromoethylamine hydrobromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiol group of 2-mercaptoimidazole attacks the bromoethylamine, resulting in the formation of the desired product. The reaction is usually carried out in an aqueous or alcoholic solvent at elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-aminoethyl)-1H-imidazole-2-thiol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The aminoethyl group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the aminoethyl group.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-(2-aminoethyl)-1H-imidazole-2-thiol dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 5-(2-aminoethyl)-1H-imidazole-2-thiol dihydrochloride involves its interaction with biological molecules through its thiol and amino groups. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding to its molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-mercaptoimidazole: Lacks the aminoethyl group but shares the thiol functionality.
Histamine: Contains an imidazole ring with an aminoethyl group but lacks the thiol group.
Cystamine dihydrochloride: Contains a disulfide bond and aminoethyl groups but lacks the imidazole ring.
Uniqueness
5-(2-aminoethyl)-1H-imidazole-2-thiol dihydrochloride is unique due to the presence of both the thiol and aminoethyl groups on the imidazole ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C5H11Cl2N3S |
|---|---|
Molekulargewicht |
216.13 g/mol |
IUPAC-Name |
4-(2-aminoethyl)-1,3-dihydroimidazole-2-thione;dihydrochloride |
InChI |
InChI=1S/C5H9N3S.2ClH/c6-2-1-4-3-7-5(9)8-4;;/h3H,1-2,6H2,(H2,7,8,9);2*1H |
InChI-Schlüssel |
NKGXFLPITQYFFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC(=S)N1)CCN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Tert-butyl4-amino-6,12-diazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene-12-carboxylate](/img/structure/B15313493.png)
![6-chloro-3-methyl-3H-imidazo[4,5-b]pyridine-2-thiol](/img/structure/B15313499.png)
![2-Tert-butyl 8-ethyl 8-fluoro-6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B15313505.png)
![Tert-butyl3-(aminomethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B15313508.png)

![[(3,4-Dimethylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B15313523.png)


